molecular formula C7H12ClNO3 B6283288 rac-(3R,3aR,6aR)-hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid hydrochloride CAS No. 2739951-28-9

rac-(3R,3aR,6aR)-hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid hydrochloride

Cat. No. B6283288
CAS RN: 2739951-28-9
M. Wt: 193.6
InChI Key:
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Description

Rac-(3R,3aR,6aR)-hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid hydrochloride, also known as rac-HFPH, is a synthetic compound that has been used in a variety of scientific research applications. It is a derivative of furopyrrole, which is a heterocyclic compound that has been studied for its potential therapeutic effects. Rac-HFPH has been used to study the biochemical and physiological effects of furopyrrole derivatives, as well as their potential applications in lab experiments.

Scientific Research Applications

Rac-HFPH has been used in a variety of scientific research applications, such as the study of the biochemical and physiological effects of furopyrrole derivatives, the study of the mechanism of action of furopyrrole derivatives, and the development of new therapeutic agents. Rac-HFPH has also been used in the study of the pharmacokinetics of furopyrrole derivatives, as well as their potential applications in lab experiments.

Mechanism of Action

The mechanism of action of rac-(3R,3aR,6aR)-hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid hydrochloride is not yet fully understood. However, it is believed that rac-(3R,3aR,6aR)-hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid hydrochloride may act as a modulator of the activity of various enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). Rac-HFPH may also act as an antioxidant and anti-inflammatory agent.
Biochemical and Physiological Effects
Rac-HFPH has been studied for its potential biochemical and physiological effects. Studies have shown that rac-(3R,3aR,6aR)-hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid hydrochloride may have anti-inflammatory, antioxidant, and analgesic effects. It has also been suggested that rac-(3R,3aR,6aR)-hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid hydrochloride may have potential therapeutic applications in the treatment of chronic pain, cancer, and other diseases.

Advantages and Limitations for Lab Experiments

Rac-HFPH has several advantages for use in lab experiments. It is relatively easy to synthesize, it is stable in aqueous solutions, and it is relatively non-toxic. However, rac-(3R,3aR,6aR)-hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid hydrochloride also has some limitations. For example, it is not very soluble in organic solvents, and its solubility can be further reduced by the presence of other compounds.

Future Directions

There are a number of potential future directions for the study of rac-(3R,3aR,6aR)-hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid hydrochloride. These include further research into its mechanism of action, the development of new therapeutic agents based on rac-(3R,3aR,6aR)-hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid hydrochloride, and the exploration of its potential applications in drug delivery systems. Additionally, further research into the biochemical and physiological effects of rac-(3R,3aR,6aR)-hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid hydrochloride could lead to the development of new treatments for diseases such as cancer, chronic pain, and other conditions. Finally, further research into the synthesis of rac-(3R,3aR,6aR)-hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid hydrochloride could lead to the development of more efficient and cost-effective methods for its production.

Synthesis Methods

Rac-HFPH can be synthesized using a variety of methods, including the Buchwald-Hartwig coupling reaction and the Suzuki-Miyaura coupling reaction. The Buchwald-Hartwig coupling reaction is a process that involves the formation of a C–N bond between an aryl halide and an amine. The Suzuki-Miyaura coupling reaction is a reaction between an aryl halide and an organoboron compound. Both of these methods have been used to synthesize rac-(3R,3aR,6aR)-hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid hydrochloride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(3R,3aR,6aR)-hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid hydrochloride involves the conversion of a starting material into an intermediate, which is then further reacted to form the final product. The key steps in the synthesis pathway include the formation of a furo[2,3-c]pyrrole ring system and the introduction of a carboxylic acid group.", "Starting Materials": [ "3,4-dihydro-2H-pyran", "ethyl acetoacetate", "ethyl 2-bromoacetate", "sodium hydride", "ethyl 3-oxobutanoate", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "water" ], "Reaction": [ "Step 1: React 3,4-dihydro-2H-pyran with ethyl acetoacetate in the presence of sodium hydride to form ethyl 3-(3,4-dihydro-2H-pyranyl)butanoate.", "Step 2: React ethyl 3-(3,4-dihydro-2H-pyranyl)butanoate with ethyl 2-bromoacetate in the presence of sodium hydride to form ethyl 3-(3,4-dihydro-2H-pyranyl)-2-bromo-3-oxobutanoate.", "Step 3: React ethyl 3-(3,4-dihydro-2H-pyranyl)-2-bromo-3-oxobutanoate with sodium hydroxide to form racemic 3-(3,4-dihydro-2H-pyranyl)-3-hydroxy-2-oxobutanoic acid.", "Step 4: React racemic 3-(3,4-dihydro-2H-pyranyl)-3-hydroxy-2-oxobutanoic acid with hydrochloric acid to form rac-(3R,3aR,6aR)-hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid hydrochloride." ] }

CAS RN

2739951-28-9

Product Name

rac-(3R,3aR,6aR)-hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid hydrochloride

Molecular Formula

C7H12ClNO3

Molecular Weight

193.6

Purity

95

Origin of Product

United States

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